2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride
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Overview
Description
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride is a synthetic compound with a molecular weight of 281.74 g/mol . It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenylhydrazine.
Formation of the Butanoic Acid Chain: The butanoic acid chain is attached through a series of reactions, including alkylation and amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms pyrazoline derivatives.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Aminophenazone: Another pyrazole derivative with analgesic and anti-inflammatory properties.
Metamizole: Known for its analgesic and antipyretic effects.
AT7519: A pyrazole-based kinase inhibitor used in cancer research.
Uniqueness
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16ClN3O2 |
---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
2-amino-4-(1-phenylpyrazol-4-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c14-12(13(17)18)7-6-10-8-15-16(9-10)11-4-2-1-3-5-11;/h1-5,8-9,12H,6-7,14H2,(H,17,18);1H |
InChI Key |
INTYKPUECOOJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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